molecular formula C17H21NO2S B442596 Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-79-6

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442596
CAS No.: 350989-79-6
M. Wt: 303.4g/mol
InChI Key: RRXUGONXABGPJS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a butyl-substituted phenyl ring, and a methyl ester group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Substitution Reactions:

    Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Esterification: The methyl ester group is typically introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary or secondary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological targets, influencing pathways involved in inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: Compounds with similar thiophene rings and carboxylate groups.

    Phenyl-substituted thiophenes: Compounds with phenyl groups attached to the thiophene ring.

Uniqueness

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The butylphenyl substitution provides hydrophobic characteristics, while the amino and ester groups offer sites for further chemical modifications.

Biological Activity

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate (CAS 350989-79-6) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its antibacterial, antifungal, and neuroprotective effects, supported by data tables and relevant case studies.

  • Molecular Formula : C17H21NO2S
  • Molar Mass : 303.42 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a butylphenyl moiety, contributing to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29
Salmonella typhi16.69

These values indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. The MIC values against common fungal strains are as follows:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These results suggest that this compound could be effective in treating fungal infections, particularly those caused by Candida species .

Neuroprotective Effects

A notable study highlighted the neuroprotective potential of this compound, particularly in relation to dopaminergic neurons. It was found to promote the survival of neurons derived from induced pluripotent stem cells (iPSCs), indicating its possible application in neurodegenerative diseases such as Parkinson's disease . The mechanism appears to involve selective activation of the D3 dopamine receptor, which has been linked to neuroprotection .

Case Studies and Research Findings

  • Dopamine Receptor Agonism : Research indicates that this compound may act as a selective agonist for the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation without activating other dopamine receptors . This selectivity is crucial for minimizing side effects associated with broader receptor activation.
  • Structure-Activity Relationship (SAR) : Studies exploring SAR have shown that modifications to the thiophene ring and the butylphenyl group can enhance biological activity. For instance, substituents that increase electron density on the phenyl ring have been associated with improved antibacterial efficacy .

Properties

IUPAC Name

methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-4-5-6-12-7-9-13(10-8-12)14-11(2)21-16(18)15(14)17(19)20-3/h7-10H,4-6,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUGONXABGPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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